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Compound Focus: Chroman-3-amine

CAS No.: 60575-19-1

Cat. No.: S570558

Pharmaceutical Applications of Chroman-3-amine

The table below summarizes the key therapeutic targets and findings for chroman-3-amine derivatives

identified in recent research.

Therapeutic Target

| Area Key Findings & Biological Activity Significance | Stage of Research
ol Receptor Potent affinity (Ki in low nM range, e.g., 2.1  Target for neuroprotection, cancer,
Ligands [1] nM); high selectivity over TMEM97 (02) pain management. Promising in
receptor. Strong stereochemical vitro affinity and selectivity; cellular
preference for (3R,4R) configuration. [1] assays (661W cells) for
neuroprotection conducted. [1]
Cholinesterase Chromane-based compounds show Investigated as Multi-Target
Inhibition selectivity for inhibiting Directed Ligands (MTDLSs) for
(Alzheimer's butyrylcholinesterase (BuChE) over Alzheimer's. Research highlights
Disease) [2] acetylcholinesterase (AChE). Example chromane scaffold's versatility for

chroman-4-one derivative was 4.5-fold neurodegenerative disease
more potent than Tacrine against eeAChE.  treatment. [2]

[2]
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Therapeutic Target L . . .
Key Findings & Biological Activity

| Area

Monoamine Chromanone derivatives exhibit potent

Oxidase-B (MAO- MAO-B inhibitory activity (IC50 values as

B) Inhibition [2] low as 8.62 nM) with high selectivity over
MAO-A. [2]

5-HT, 5 Receptor Chroman-3-amine derivatives possess

2] high affinity for the 5-HT, 5 receptor. [2]

Significance | Stage of Research

Strategy for treating Parkinson's
and Alzheimer's diseases. [2]

Target implicated in preventing
neuronal death and oxidative
stress. [2]

Quantitative Structure-Activity Relationships (SAR)

Research on chroman-3-amine derivatives as ol receptor ligands provides a clear case study on how

structural features dictate biological activity. The experimental workflow and key findings are summarized in

the diagram below.
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The quantitative binding data for key compounds from this study are summarized in the table below.

ol olvs. TMEM97 5-HT2B
Compound Absolute ol Receptor o o )
. Receptor . Selectivity Affinity (Ki,
ID Stereochemistry . Ki (nM)
pKi (Fold) nM)
(3R,4R)-3a (BR,4R) 8.7 2.1 36 > 10,000
[1]
(3R,4R)-3n (BR,4R) 8.8 15 Information Information
[1] missing missing
(3R,4R)-30 (BR,4R) High affinity = Comparable Enhanced vs. No significant
[1] reported to 3a 3a increase
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ol olvs. TMEM97 5-HT2B
Compound Absolute ol Receptor o o )
. Receptor . Selectivity Affinity (Ki,
ID Stereochemistry . Ki (nM)
pKi (Fold) nM)
(3S,4S)-3a (3S,4S) ~7.0 ~10,000 4 ~400

[1]

Experimental Protocols

Here are detailed methodologies for key experiments in chroman-3-amine research, based on the cited

literature.

Protocol 1: Synthesis of (3R,4R) and (3S,4S) Chroman-3-amine
Derivatives [1]

This protocol describes a divergent synthesis to generate a library of enantiopure chroman-3-amine

analogues from a common intermediate.

o Key Steps:

[e]

Synthesis of Azide Intermediate (+)-8: Achieved via tandem Friedel-Crafts alkylation in
excellent overall yield and high diastereomeric ratio (>20:1 dr). [1]

Deprotection: Treatment of azide (x)-8 with AICIs yields phenol (%)-9. [1]

Chiral Resolution: Separation of racemic phenol (z)-9 is accomplished using semipreparative
High-Performance Liquid Chromatography (HPLC) to obtain enantiopure (+)-9 and (-)-9. [1]
Absolute Configuration Determination: The absolute stereochemistry of the resolved
intermediates is determined, for example, by X-ray crystallography. It was established that
intermediate (+)-9 has the (3R,4R) configuration. [1]

Diversification: The resolved enantiomers are functionalized via etherification reactions to
produce a series of ethers (3R,4R)- and (3S,4S)-10a—r. [1]

Final Product Formation: The ether intermediates are exposed to borane (HBCy-2) to afford
the target pyrrolidine compounds (3R,4R)- and (3S,4S)-3a-. [1]

e Purification & Analysis:

o

o

Purification: Column chromatography on silica gel is used for purification of intermediates. [1]
Purity Analysis: The chemical purity of final analogues is determined by reverse-phase HPLC,
with all compounds achieving >90% UV area percentage purity at 220 nm. [1]
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Protocol 2: Radioligand Binding Assay for o1 Receptor Affinity
[1]

This protocol measures the binding affinity (Ki) and selectivity of synthesized compounds for the ol

receptor.

e Experimental Procedure:
o Primary Assay (Screening): Ligands are initially tested at a 10 yM concentration. Compounds
that displace more than 50% of the radioligand are advanced to a full assay to determine the
pKi value. [1]
o Binding Assay: Affinity is determined by competitive binding experiments against a known
radioligand for the o1 receptor. [1]
o Selectivity Screening: Parallel assays are run against TMEM97 (02) and the 5-HT2B receptor
to determine selectivity and identify potential off-target activity. [1]
o Data Collection: Assays are performed using cloned human proteins. Data reflect triplicate
measurements of a single experiment. [1]
e Data Analysis:
o pKi values are calculated from the concentration-response data. Error values reflect the error in
the sigmoidal curve fit. [1]

Protocol 3: In Vitro Neuroprotection Assay in 661W Cells [1]

This cellular assay evaluates the potential of lead compounds to protect retinal cells from oxidative stress, a

model for neural degradation.

e Cell Line: Mouse cone photoreceptor cell line (661W). [1]
e Procedure:

o Cytotoxicity Screening: Compounds are first screened for cytotoxicity. Treatment of 661W
cells with concentrations up to 10 yM showed no significant decrease in cell viability. [1]

o Induction of Oxidative Stress: Cell viability is decreased to approximately 50% of the
untreated control by exposure to 55 uM tert-butyl hydroperoxide (tBHP) for 24 hours. [1]

o Cotreatment: The protective effects of ol receptor ligands (e.g., (3R,4R)-3a, (3R,4R)-30) are
tested by cotreating the cells with the compound and tBHP. The known o1l ligand (+)-
pentazocine ((+)-PTZ) is used as a positive control. [1]

o Viability Measurement: Cell viability is measured after 24 hours to assess the compound's
ability to enhance survival under oxidative stress. [1]
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Conclusion and Future Perspectives

Chroman-3-amine is a highly versatile and privileged scaffold in pharmaceutical development. Its
demonstrated efficacy in yielding high-affinity, selective ligands for neurologically relevant targets like the
ol receptor underscores its significant value. The strong stereochemical dependence of activity provides
clear guidance for synthetic campaigns. Future work will likely focus on further optimizing these scaffolds
for enhanced potency and drug-like properties, exploring their application in other therapeutic areas, and

advancing the most promising candidates into more advanced preclinical and clinical studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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